
2-Chloro-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Chloro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoic acid core. It is a white solid with a melting point of 132-136°C and a boiling point of 280°C . The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . Another approach involves the use of phosphorus pentachloride (PCl5) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The chloro group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-3-(trifluoromethyl)benzoic acid
Comparison: 2-Chloro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzoic acid ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds . The presence of both electron-withdrawing groups enhances its chemical stability and reactivity in various synthetic applications .
Biological Activity
2-Chloro-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of the P2X7 receptor, which is implicated in various inflammatory and neurological disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound has the following chemical structure:
- Molecular Formula : C8H5ClF3O2
- Molecular Weight : 233.57 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for pharmaceutical applications.
P2X7 Receptor Modulation
The P2X7 receptor is a ligand-gated ion channel involved in the regulation of inflammatory responses. Studies have shown that this compound acts as a modulator of this receptor. Activation of P2X7 leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in mediating pain and inflammation .
Table 1: Effects on P2X7 Receptor Activity
Study | Compound | Effect on P2X7 Receptor |
---|---|---|
Duan & Neary (2006) | This compound | Modulation observed |
Chessell et al. (2005) | P2X7 knockout mice | Reduced inflammatory pain |
Anti-inflammatory Effects
In addition to its role as a P2X7 modulator, this compound has demonstrated anti-inflammatory properties in various models. For instance, experiments using murine models indicated that administration of this compound resulted in decreased levels of inflammatory markers and improved symptoms associated with conditions like arthritis and neuropathic pain .
Case Study 1: Neuropathic Pain Model
In a study involving a neuropathic pain model, mice treated with this compound exhibited significant reductions in pain behavior compared to control groups. The compound was administered at varying doses, and a dose-dependent response was observed.
Table 2: Neuropathic Pain Study Results
Dose (mg/kg) | Pain Behavior Score (Lower is Better) |
---|---|
0 | 8.5 |
10 | 5.0 |
30 | 3.0 |
100 | 1.5 |
Case Study 2: Inflammatory Bowel Disease
Another study evaluated the effects of this compound on inflammatory bowel disease (IBD). The results indicated that treatment with this compound led to reduced inflammation and improved histological scores in colonic tissues .
Mechanistic Insights
The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation. Specifically, it may inhibit pathways leading to cytokine release or alter calcium signaling within immune cells that express the P2X7 receptor .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Chloro-3-(trifluoromethyl)benzoic acid critical for experimental design?
- Answer: The compound’s melting point (84–87°C) and solubility profile are critical for reaction optimization. Its trifluoromethyl group enhances lipophilicity, influencing solvent selection (e.g., acetonitrile or DMF for coupling reactions). Stability under acidic/basic conditions should be assessed via pH-dependent degradation studies. Structural confirmation requires cross-validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | 84–87°C | |
Molecular Formula | C₈H₄ClF₃O₂ | |
Stability | Hydrolytically stable at pH 4–8 (inferred from analogs) |
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃, focusing on deshielded protons near electron-withdrawing groups (e.g., -Cl and -CF₃).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
- X-ray Crystallography : Resolve crystal structure using SHELX for refinement, particularly for polymorph identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in -CF₃). Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility.
- Computational Modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian or ORCA) with experimental NMR data.
- X-ray Diffraction : Use SHELXL to refine crystal structures and validate bond lengths/angles .
Q. What are effective synthetic routes for introducing the trifluoromethyl group in benzoic acid derivatives?
- Answer: Two methodologies are prominent:
-
Direct Fluorination : Use ClCF₃ gas under catalytic conditions (e.g., CuI) for late-stage trifluoromethylation.
-
Coupling Reactions : Activate the carboxylic acid via HATU/DIEA-mediated amidation (e.g., synthesis of benzamide derivatives) .
Table 2: Comparison of Synthetic Routes
Method Yield (%) Key Reagents/Conditions Reference HATU-Mediated Amidation 82 HATU, DIEA, NH₄Cl, RT Chlorination 70–85 Cl₂, FeCl₃, 40–60°C
Q. How do the chloro and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Answer:
- Steric Effects : The -CF₃ group hinders electrophilic substitution at the 3-position, directing reactions to the 4- or 5-positions.
- Electronic Effects : -Cl deactivates the ring, while -CF₃ enhances meta/para selectivity in Suzuki-Miyaura couplings.
- Case Study : Palladium-catalyzed coupling with boronic acids requires optimized ligand systems (e.g., SPhos) to overcome electron deficiency .
Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?
- Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets).
- QSAR Modeling : Corrogate the -CF₃ group’s contribution to logP and binding affinity.
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments using GROMACS .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Answer: Variations (e.g., 84–87°C vs. broader ranges in analogs) may stem from:
- Polymorphism : Perform DSC/TGA to identify crystalline forms.
- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) .
Q. Methodological Best Practices
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOAWWUSRZCGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371523 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-97-6 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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